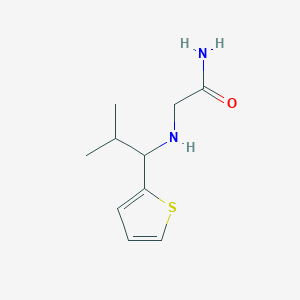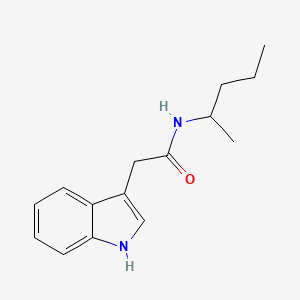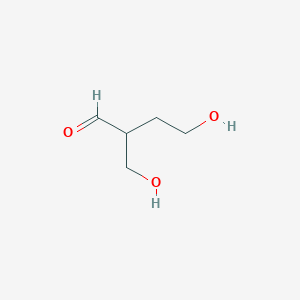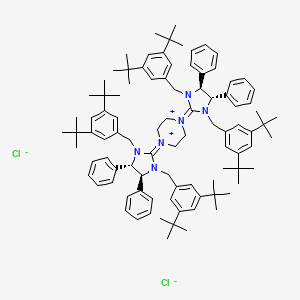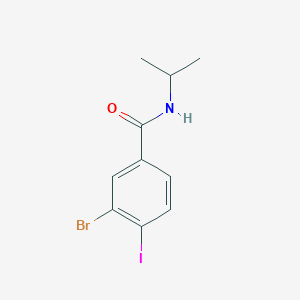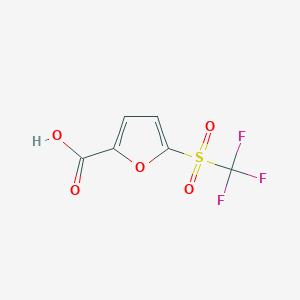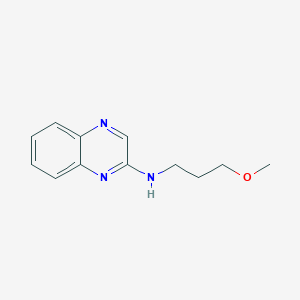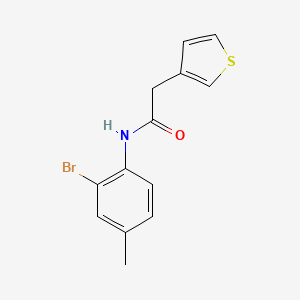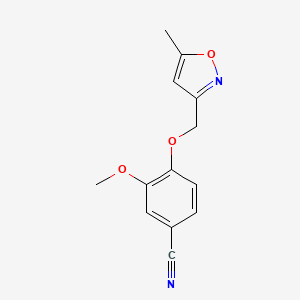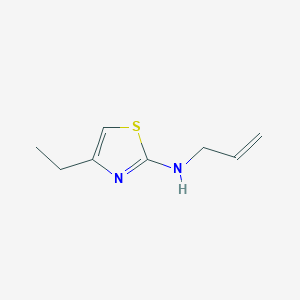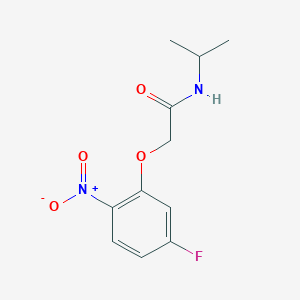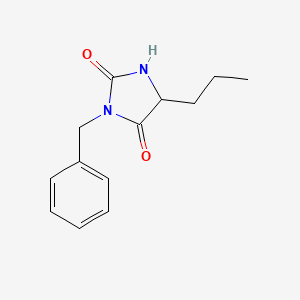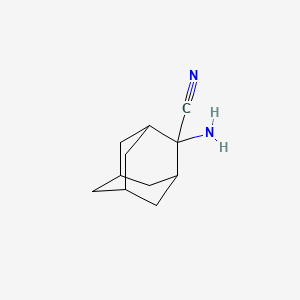
2-Aminoadamantane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoadamantane-2-carbonitrile is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core imparts stability and lipophilicity, making its derivatives valuable in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoadamantane-2-carbonitrile can be synthesized from adamantanone through a multi-step process. One common method involves the reaction of adamantanone with sodium cyanide and ammonium chloride in an ethanol-water mixture to form the corresponding nitrile . The reaction conditions typically require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoadamantane-2-carbonitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: Attempts to hydrolyze the nitrile group using mineral acids or alkalis have been largely unsuccessful due to the steric hindrance of the adamantane core.
Major Products:
Scientific Research Applications
2-Aminoadamantane-2-carbonitrile has several applications in scientific research:
Biology and Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties. The compound’s stability and lipophilicity make it a valuable scaffold in drug design.
Mechanism of Action
The mechanism of action of 2-aminoadamantane-2-carbonitrile is not well-documented. its derivatives, such as amantadine, exert their effects by interacting with molecular targets like ion channels and receptors. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 2-Aminoadamantane-2-carbonitrile is unique due to its specific structural features and the presence of both an amino and a nitrile group. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other adamantane derivatives .
Properties
IUPAC Name |
2-aminoadamantane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLSTMADQVMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
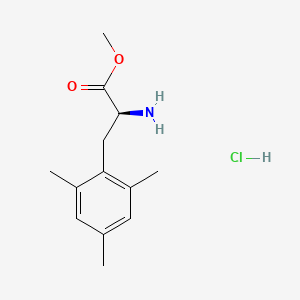
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
